3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime
Overview
Description
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime, also known as MitoBloCK-7, is a small molecule inhibitor that targets mitochondrial complex I. It has been shown to have potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Scientific Research Applications
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime has been extensively studied for its potential therapeutic applications in cancer treatment and neurodegenerative diseases. It has been shown to selectively inhibit mitochondrial complex I, leading to the disruption of mitochondrial respiration and induction of apoptosis in cancer cells. In addition, this compound has been shown to protect against neurodegeneration by reducing oxidative stress and preserving mitochondrial function.
Mechanism of Action
3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime selectively inhibits mitochondrial complex I by binding to the ND1 subunit of the complex. This leads to a decrease in mitochondrial respiration and ATP production, which ultimately leads to the induction of apoptosis in cancer cells. In addition, this compound has been shown to reduce oxidative stress and preserve mitochondrial function in neurons, leading to neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, it induces apoptosis by disrupting mitochondrial respiration and ATP production. In neurons, it reduces oxidative stress and preserves mitochondrial function, leading to neuroprotection. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime in lab experiments is its selectivity for mitochondrial complex I. This allows for targeted inhibition of mitochondrial respiration and ATP production in cancer cells and neuroprotection in neurons. However, one limitation of using this compound is its relatively low potency compared to other mitochondrial complex I inhibitors. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime. One direction is to further investigate its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Another direction is to explore its potential as a tool for studying mitochondrial function and dysfunction. In addition, future research could focus on developing more potent analogs of this compound with improved selectivity and efficacy.
properties
IUPAC Name |
(3E)-3-[(2-fluorophenyl)methoxyimino]-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-16-14-17-8-13(21-14)12(19)6-7-18-20-9-10-4-2-3-5-11(10)15/h2-5,7-8H,6,9H2,1H3,(H,16,17)/b18-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQGHEWXOLLFSS-CNHKJKLMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)CC=NOCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(S1)C(=O)C/C=N/OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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